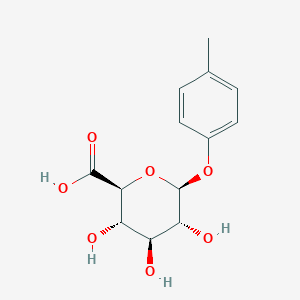

p-Cresol glucuronide

描述

对甲酚葡萄糖醛酸苷是对甲酚的代谢产物,对甲酚是一种尿毒症毒素,由大肠中蛋白质的细菌发酵产生。它是对甲酚的葡萄糖醛酸结合物,是由肠道微生物代谢酪氨酸和苯丙氨酸产生的。 该化合物因其在各种生理和病理过程中的作用而闻名,包括其对血脑屏障的影响及其潜在的生物活性 .

准备方法

合成路线和反应条件: 对甲酚葡萄糖醛酸苷的合成涉及对甲酚与 1,2,3,4-四-O-乙酰基-β-D-葡萄糖醛酸在三甲基硅烷基三氟甲磺酸作为催化剂的存在下的反应。 该反应在二氯甲烷中进行,导致形成葡萄糖醛酸结合物作为单一的 β-异构体 .

工业生产方法: 合成通常涉及使用人 UDP-葡萄糖醛酸转移酶的酶促葡萄糖醛酸化过程,这些酶负责对甲酚的结合形成对甲酚葡萄糖醛酸苷 .

化学反应分析

反应类型: 对甲酚葡萄糖醛酸苷主要经历葡萄糖醛酸化反应。 它是由对甲酚与葡萄糖醛酸的结合形成的,该反应由 UDP-葡萄糖醛酸转移酶催化 .

常用试剂和条件:

试剂: 对甲酚,1,2,3,4-四-O-乙酰基-β-D-葡萄糖醛酸,三甲基硅烷基三氟甲磺酸。

条件: 该反应通常在室温下于二氯甲烷中进行.

科学研究应用

Biomarker for Gut Microbiota Activity

p-Cresol glucuronide serves as an important biomarker for assessing microbial metabolism and gut health. Its levels in biological fluids can reflect the activity of gut microbiota and their impact on host metabolism. Research indicates that variations in p-CG concentrations may correlate with conditions such as chronic kidney disease and cardiovascular health, making it a valuable tool in clinical studies aimed at understanding gut health dynamics .

Metabolic Pathways and Toxicity Studies

Studies have investigated the metabolic pathways involving p-cresol and its glucuronide form to understand their toxicological profiles. For instance, research using human liver cell lines (HepaRG) has shown that while p-cresol is toxic and induces oxidative stress, the glucuronidation process leading to p-CG formation may serve a detoxifying role . This contrasts with other metabolites like p-cresyl sulfate (p-CS), which has been shown to promote insulin resistance in CKD models .

Role in Chronic Kidney Disease

The relationship between p-CG and chronic kidney disease is particularly noteworthy. In murine models, it has been demonstrated that while both p-CG and p-CS accumulate in CKD, only p-CS contributes to insulin resistance . This suggests that p-CG may not exert harmful effects associated with other uremic toxins, thus highlighting its potential role as a less harmful metabolite in patients with kidney dysfunction.

Clinical Implications and Research Findings

Recent studies have underscored the clinical relevance of p-CG:

- Insulin Sensitivity : Research indicates that p-CG does not impair insulin sensitivity like its counterpart, p-CS, suggesting that it may play a neutral or potentially beneficial role in glucose metabolism .

- Toxicological Assessments : Investigations into the toxic effects of p-cresol have shown that glucuronidation may mitigate some harmful effects associated with exposure to this compound .

Data Summary Table

Case Studies

- Insulin Resistance Study : A study on mice demonstrated that while both p-cresyl sulfate and p-cresyl glucuronide were present, only the former was associated with insulin resistance. This finding emphasizes the need for further research into the metabolic roles of these compounds in humans .

- Toxicity Assessment : Research utilizing HepaRG cells showed that while exposure to p-cresol resulted in oxidative stress, the formation of p-CG indicated a detoxification pathway rather than exacerbating toxicity .

作用机制

对甲酚葡萄糖醛酸苷通过与各种分子靶标和途径相互作用发挥其作用。 它已被证明可以作为主要脂多糖受体 TLR4 的拮抗剂,从而阻止内毒素的通透性作用 . 这种相互作用突出了它在调节肠脑轴和影响血脑屏障通透性方面的作用 .

类似化合物:

对甲酚硫酸酯: 对甲酚的另一个主要代谢产物,以其促进胰岛素抵抗和在慢性肾脏病患者中积累而闻名.

苯乙酰-L-谷氨酰胺: 与肠道微生物群代谢和尿毒症毒素相关的代谢产物.

独特性: 对甲酚葡萄糖醛酸苷在其调节血脑屏障完整性和其潜在生物活性方面的能力方面是独一无二的,这使其与其他类似化合物(如对甲酚硫酸酯)区分开来 .

相似化合物的比较

p-Cresyl sulfate: Another major metabolite of p-cresol, known for its role in promoting insulin resistance and its accumulation in patients with chronic kidney disease.

Phenylacetyl-L-glutamine: A metabolite associated with gut microbiota metabolism and uremic toxins.

Uniqueness: p-Cresol glucuronide is unique in its ability to modulate blood-brain barrier integrity and its potential biological activity, which distinguishes it from other similar compounds like p-cresyl sulfate .

生物活性

p-Cresol glucuronide (pCG) is a significant metabolite derived from p-cresol, which is produced primarily through the microbial fermentation of dietary tyrosine and phenylalanine in the gut. This article delves into the biological activity of pCG, exploring its interactions within the body, particularly its effects on oxidative stress, insulin sensitivity, and potential neuroprotective properties.

Overview of p-Cresol and Its Metabolism

p-Cresol (4-methylphenol) is a compound generated by gut bacteria and is associated with various biological activities. Upon entering systemic circulation, p-cresol undergoes extensive conjugation in the liver, primarily forming p-cresol sulfate (pCS) and this compound (pCG) . While pCS has been extensively studied for its toxicological effects, pCG has received comparatively less attention despite emerging evidence suggesting it may have significant biological roles.

1. Impact on Oxidative Stress

Research indicates that while p-cresol itself is a potent toxicant, the glucuronidation pathway—leading to the formation of pCG—may not significantly contribute to its toxic effects in liver cells (HepaRG cells). Studies show that selective inhibition of glucuronidation increased cellular toxicity markers, suggesting that pCG may play a role in mitigating oxidative stress rather than exacerbating it .

Table 1: Toxicity Markers in HepaRG Cells Exposed to p-Cresol and Its Metabolites

| Compound | LDH Release (% Increase) | GSH Depletion (mM) | DCF Formation (Relative Fluorescence Units) |

|---|---|---|---|

| p-Cresol | 28.3 ± 5.3 | 0.64 ± 0.37 | Increased at ≥ 6 h |

| This compound | Not significant | Not significant | Not significant |

2. Insulin Sensitivity and Metabolic Effects

In studies involving animal models, particularly mice with chronic kidney disease (CKD), both pCS and pCG were found to accumulate. However, only pCS was associated with promoting insulin resistance, while pCG did not exhibit any significant effects on insulin sensitivity either in vivo or in vitro . This highlights a potential distinction between the biological roles of these metabolites, suggesting that while pCS may contribute to metabolic dysregulation in CKD, pCG appears to be relatively inactive.

Neuroprotective Properties

Recent investigations into the effects of pCG on the blood-brain barrier (BBB) have revealed promising results. In vivo studies showed that pCG promotes BBB integrity, indicating potential neuroprotective properties . This finding suggests that despite being considered biologically inert traditionally, pCG may have protective roles under certain physiological conditions.

Case Studies and Clinical Relevance

A shift from sulfonation to glucuronidation of p-cresol has been observed in advanced CKD patients. This shift correlates with reduced sulfotransferase activity and has been linked to increased mortality rates and cardiovascular diseases . Understanding this metabolic transition is crucial for evaluating the clinical implications of elevated levels of both metabolites in patients with kidney dysfunction.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170195 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17680-99-8 | |

| Record name | p-Cresol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。